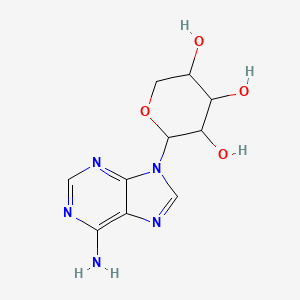
Adenine, 9-beta-D-ribopyranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It plays a crucial role in various biological processes, including energy transfer as part of adenosine triphosphate (ATP) and signal transduction as part of cyclic adenosine monophosphate (cAMP).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenine, 9-beta-D-ribopyranosyl-, involves the condensation of adenine with ribose. One common method is the Fischer glycosylation, where adenine is reacted with ribose in the presence of an acid catalyst . Another method involves the use of glycosyl donors like ribose chloride, which reacts with adenine under basic conditions .
Industrial Production Methods
Industrial production of adenine, 9-beta-D-ribopyranosyl-, typically involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the nucleoside, which is then extracted and purified .
化学反应分析
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine.
Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).
Deamination: It can be deaminated to form inosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: Phosphorylation is typically carried out using ATP and specific kinases.
Deamination: Deamination can be achieved using adenosine deaminase.
Major Products Formed
Oxidation: Inosine
Phosphorylation: AMP, ADP, ATP
Deamination: Inosine
科学研究应用
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a crucial role in cellular energy transfer and signal transduction.
Industry: It is used in the production of various pharmaceuticals and as a supplement in cell culture media.
作用机制
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects by interacting with specific receptors and enzymes. It acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3), leading to various physiological effects such as vasodilation and inhibition of neurotransmitter release . It also serves as a substrate for enzymes like adenosine kinase and adenosine deaminase, which regulate its levels and activity in the body .
相似化合物的比较
Similar Compounds
Inosine: Formed by the deamination of adenosine.
Guanosine: Another nucleoside with a similar structure but contains guanine instead of adenine.
Cytidine: Contains cytosine instead of adenine.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. Its ability to be phosphorylated into ATP makes it essential for cellular metabolism .
属性
CAS 编号 |
10563-76-5 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI 键 |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


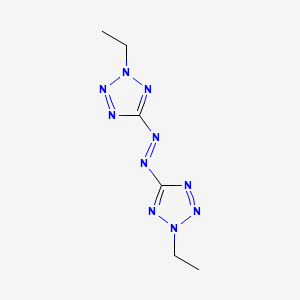
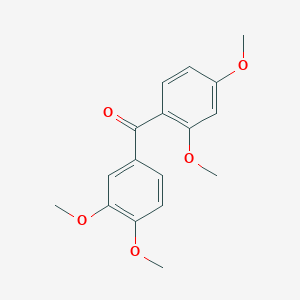
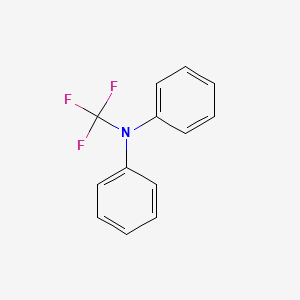
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
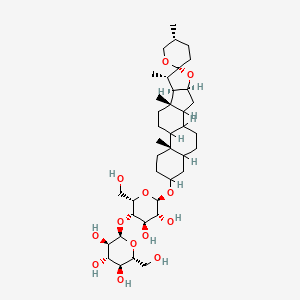
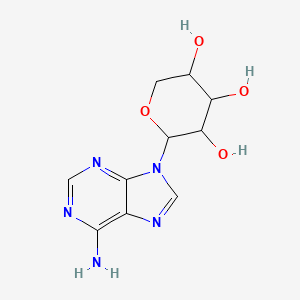
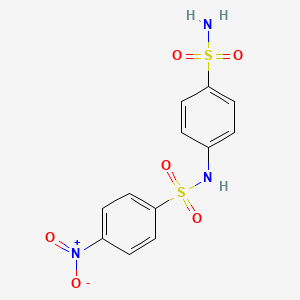

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
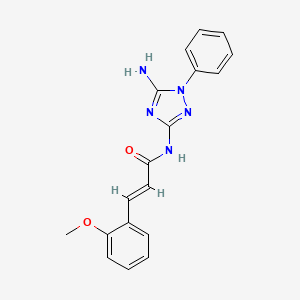
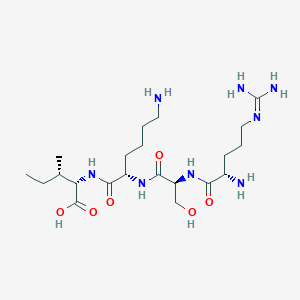
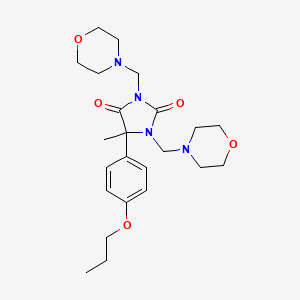
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
